molecular formula C12H12ClN3 B1491691 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2090975-37-2

6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine

Cat. No.: B1491691
CAS No.: 2090975-37-2
M. Wt: 233.69 g/mol
InChI Key: QIXQEEQWCFTMOM-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine is a chemical compound characterized by its pyrimidin-4-amine core structure with a 2-methyl group and a 6-(2-chlorophenyl)methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine typically involves the following steps:

  • Formation of the Pyrimidin-4-amine Core: This can be achieved through the reaction of guanidine with an appropriate β-diketone or β-ketoester.

  • Introduction of the 2-Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

  • Attachment of the 2-Chlorophenyl Methyl Group: This step involves the reaction of the pyrimidin-4-amine core with 2-chlorobenzyl chloride or 2-chlorobenzyl bromide in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as N-oxide or sulfoxides.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used, often in the presence of a base like triethylamine.

Major Products Formed:

  • Oxidation Products: N-oxides, sulfoxides, and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Azides, iodides, and other substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Methyl-4-aminopyrimidine: Similar core structure but lacks the 2-chlorophenyl group.

  • 6-(2-Chlorophenyl)methyl-4-aminopyrimidine: Similar to the target compound but without the 2-methyl group.

  • 2-Methyl-4-aminopyrimidin-6-yl)methylbenzene: A benzene derivative with a pyrimidin-4-amine core.

Uniqueness: 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine is unique due to the combination of the pyrimidin-4-amine core with both a 2-methyl group and a 2-chlorophenyl group, which can influence its chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQEEQWCFTMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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